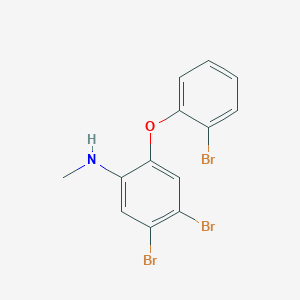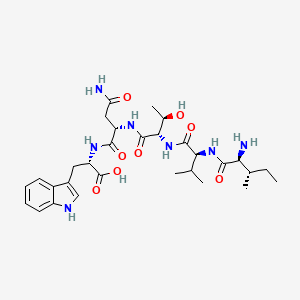
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid is an organic compound with a unique structure that includes both a sulfonyl group and an alkene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, followed by sulfonation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug candidate due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid depends on its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The alkene group can participate in addition reactions, potentially modifying the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)butanoic acid
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid ethyl ester
Uniqueness
This compound is unique due to its combination of a sulfonyl group and an alkene, which provides distinct reactivity and potential applications compared to similar compounds. The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
824429-33-6 |
|---|---|
Formule moléculaire |
C9H16O4S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-methyl-3-pent-4-enylsulfonylpropanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-3-4-5-6-14(12,13)7-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11) |
Clé InChI |
YWGVMXRKYDPLNU-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)CCCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
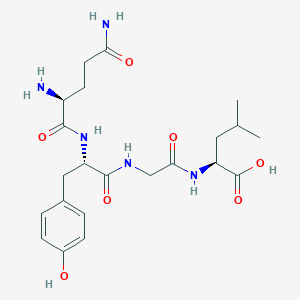
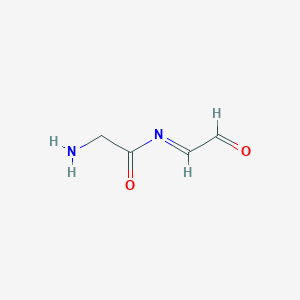
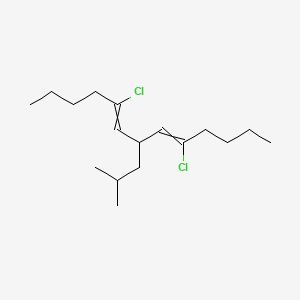
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
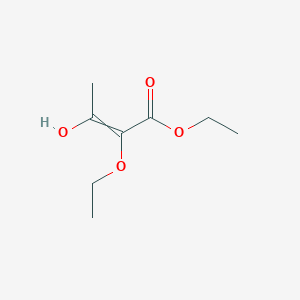
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
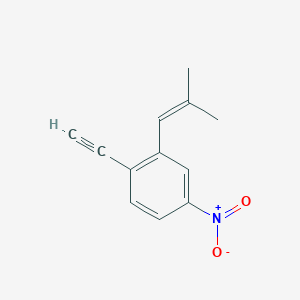
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
